molecular formula C16H14FN3OS B2471243 N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide CAS No. 1445604-70-5

N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide

Cat. No.: B2471243
CAS No.: 1445604-70-5
M. Wt: 315.37
InChI Key: RKIIWQXPLGWTJU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromopropylamine to form the intermediate N-(3-(1,3-benzothiazol-2-yl)propyl)amine. This intermediate is then reacted with 6-fluoropyridine-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c17-14-8-3-6-12(19-14)16(21)18-10-4-9-15-20-11-5-1-2-7-13(11)22-15/h1-3,5-8H,4,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIIWQXPLGWTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCNC(=O)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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